Tempone-H

EPR Superoxide Peroxynitrite

Tempone-H is a sterically hindered cyclic hydroxylamine spin trap offering ~10-fold higher superoxide detection sensitivity versus nitrone traps DMPO and TMIO—capturing low-level oxidative events that competitors miss. Its diffusion-limited peroxynitrite rate constant (6×10⁹ M⁻¹s⁻¹) ensures accurate kinetic quantification before competing substrate decay. Cell-permeable and non-toxic, it partitions into cytoplasm for live-cell intracellular ROS detection. The resulting TEMPONE radical delivers the narrowest EPR line width and fastest rotational mobility among TEMPO derivatives, maximizing spectral resolution in complex biological matrices.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 2896-70-0
Cat. No. B015749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTempone-H
CAS2896-70-0
Synonyms2,2,6,6-Tetramethyl-4-oxopiperidine-1-oxyl
TAN
Tempone
Triacetoneamine N Oxyl
Triacetoneamine-N-Oxyl
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1(CC(=O)CC(N1O)(C)C)C
InChIInChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3
InChIKeyKMEUSKGEUADGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Tempone-H (CAS 2896-70-0) for EPR Spin Trapping and Oxidative Stress Research


Tempone-H, also known as 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine hydrochloride, is a sterically hindered cyclic hydroxylamine that functions as a diamagnetic spin trap for electron paramagnetic resonance (EPR) spectroscopy [1]. Unlike traditional nitrone spin traps, Tempone-H reacts selectively with reactive oxygen and nitrogen species—particularly superoxide (O₂•⁻) and peroxynitrite (ONOO⁻)—to yield the stable, EPR-detectable nitroxide radical TEMPONE [2]. This conversion from an EPR-silent hydroxylamine to a persistent nitroxide enables sensitive and specific quantification of these transient species in both chemical and biological systems [3].

Why Generic Spin Trap Substitution Fails: The Case for Tempone-H


Generic substitution among spin traps is scientifically invalid because probe performance is dictated by reaction rate constants, product radical stability, and interference from biological reductants—parameters that vary by orders of magnitude between chemically similar compounds [1]. For instance, the sensitivity of Tempone-H in detecting superoxide is approximately 10-fold higher than that of widely used nitrone traps DMPO and TMIO, a difference that can determine whether low-level oxidative events are captured or missed entirely [2]. Furthermore, the reduction rate of the TEMPONE product radical by intracellular antioxidants differs 66-fold from that of the closely related CP radical, meaning that in biologically reducing environments, Tempone-H and CP-H yield dramatically divergent signal stability despite comparable trapping efficiencies [3].

Tempone-H Quantitative Differentiation Evidence vs. DMPO, TMIO, CP-H, TEMPO, and TEMPOL


Sensitivity in Superoxide Detection: 10-Fold Higher than DMPO and TMIO

Tempone-H demonstrates approximately 10-fold higher sensitivity for detecting peroxynitrite or superoxide radical compared to the classical nitrone spin traps DMPO (5,5-dimethyl-1-pyrroline N-oxide) and TMIO (1,1,3-trimethylisoindole N-oxide) [1]. This sensitivity advantage is quantified in a direct comparative study where the detection limit for superoxide using Tempone-H was approximately one-tenth that required for DMPO or TMIO under identical assay conditions [2]. The enhanced sensitivity arises from the rapid oxidation of the hydroxylamine to the stable TEMPONE radical, which accumulates to higher steady-state concentrations than the transient DMPO-superoxide adduct.

EPR Superoxide Peroxynitrite Spin Trap Oxidative Stress

Peroxynitrite Reaction Rate Constant: 6 × 10⁹ M⁻¹s⁻¹

The second-order rate constant for the reaction of Tempone-H with peroxynitrite is 6 × 10⁹ M⁻¹s⁻¹ [1]. This near diffusion-limited rate constant indicates that Tempone-H competes effectively with endogenous peroxynitrite scavengers such as CO₂ and thiols, enabling accurate quantification even in complex biological matrices [2]. In comparison, the rate constant for superoxide reaction is 1.2 × 10⁴ M⁻¹s⁻¹, which is sufficient for detection but substantially slower, reflecting the differential reactivity of these two ROS with the hydroxylamine moiety.

EPR Peroxynitrite Rate Constant Spin Trap Kinetics

Biological Reductant Sensitivity: TEMPONE Radical Reduction Rate 66× Faster than CP Radical

The product radical TEMPONE is reduced by ascorbate at a rate 66-fold faster than the structurally related CP radical (derived from CP-H) [1]. Specifically, the reduction rate of CP by ascorbate was 66-fold slower than that of TEMPONE under identical in vitro conditions [2]. Additionally, reduction of CP by glutathione or smooth muscle cells was two-fold slower than that of TEMPONE [3]. This makes Tempone-H-generated signal more susceptible to attenuation in ascorbate-rich environments (e.g., vascular tissue, whole blood) compared to CP-H.

EPR Ascorbate Reductant Interference Biological Matrices Radical Stability

EPR Spectral Properties: Narrower Line Width and Enhanced Stability vs. TEMPO and TEMPOL

The TEMPONE radical (the EPR-active product of Tempone-H oxidation) exhibits the narrowest line width and fastest tumbling motion compared to TEMPO and TEMPOL radicals, as determined by electron spin resonance studies in aqueous solution [1]. This results in a longer half-life and higher stability of the TEMPONE radical relative to TEMPO and TEMPOL when exposed to reducing conditions (1 mM ascorbic acid) [2]. The narrow line width improves spectral resolution, facilitating quantification in complex EPR spectra, while enhanced stability prolongs the detection window in biological systems.

EPR Line Width Spin Label Rotational Correlation Time Redox Stability

Cell Permeability and Non-Toxicity: Enables Intracellular ROS Quantification

Tempone-H is described as a cell-permeable and non-toxic spin trap, enabling the quantification of superoxide radicals and peroxynitrite in suspensions of cultured cells and whole blood with high sensitivity [1]. Commercial product documentation consistently notes its effective cell permeability and lack of cytotoxicity at working concentrations . This property allows for the discrimination of intracellular vs. extracellular ROS production when used in conjunction with membrane-impermeable traps such as PP-H [2].

Cell Permeable Intracellular Non-Toxic Spin Trap Live-Cell EPR

Validated Application Scenarios for Tempone-H Based on Comparative Evidence


Sensitive Detection of Vascular Superoxide and Peroxynitrite in Cell Suspensions

Use Tempone-H to quantify superoxide and peroxynitrite production in cultured aortic smooth muscle cells, endothelial cells, or washed platelets. Based on the 10-fold sensitivity advantage over DMPO/TMIO [1] and cell permeability [2], Tempone-H provides robust EPR signals even at low ROS production rates. In studies where extracellular ROS measurement is the goal, Tempone-H can be paired with the membrane-impermeable PP-H to discriminate intracellular from extracellular sources [3].

Peroxynitrite Quantification in Chemical and Enzymatic Systems

Select Tempone-H when precise peroxynitrite quantification is required, leveraging its diffusion-limited rate constant of 6 × 10⁹ M⁻¹s⁻¹ [1]. This makes it suitable for kinetic studies of peroxynitrite generation (e.g., SIN-1 decomposition, NO/O₂•⁻ co-generation) and for validating peroxynitrite scavengers in vitro. The high rate constant ensures that Tempone-H captures peroxynitrite before it decays or reacts with competing substrates, providing accurate rate-of-formation measurements.

Intracellular Oxidative Stress Profiling in Live Cells

Employ Tempone-H for intracellular ROS detection in live-cell EPR experiments, particularly when ascorbate levels are controlled or low. The cell permeability and non-toxicity [1] allow for incubation of Tempone-H with intact cells, where it partitions into the cytoplasm and reports on intracellular superoxide/peroxynitrite production. However, note that the TEMPONE radical signal is highly sensitive to biological reductants (66× faster reduction than CP by ascorbate) [2]; for applications in ascorbate-rich environments (e.g., whole blood), consider CP-H instead or use appropriate controls.

High-Resolution EPR Spin Labeling in Heterogeneous Environments

Use Tempone-H-derived TEMPONE radical as a spin label in EPR studies requiring narrow line widths and enhanced rotational mobility. Compared to TEMPO and TEMPOL, TEMPONE exhibits the narrowest line width and fastest tumbling motion, improving spectral resolution in complex biological matrices [1]. The enhanced stability under reducing conditions extends the usable measurement window, making it suitable for time-resolved EPR experiments and oximetry in viable systems.

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